beta-Glucosamine, tetraacetate, hydrochloride

Catalog No.
S775006
CAS No.
10034-20-5
M.F
C14H22ClNO9
M. Wt
383.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Glucosamine, tetraacetate, hydrochloride

CAS Number

10034-20-5

Product Name

beta-Glucosamine, tetraacetate, hydrochloride

IUPAC Name

(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride

Molecular Formula

C14H22ClNO9

Molecular Weight

383.78 g/mol

InChI

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H

InChI Key

BQLUYAHMYOLHBX-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

Synonyms

2-Amino-2-deoxy-β-D-glucopyranose 1,3,4,6-Tetraacetate Hydrochloride; NSC 82044;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

Beta-Glucosamine, tetraacetate, hydrochloride is a chemical compound classified as an aminosaccharide. Its molecular formula is C14H22ClNO9C_{14}H_{22}ClNO_9, and it is recognized for its anti-inflammatory properties. This compound is derived from glucose and is often utilized in various scientific and medical applications due to its structural characteristics and biological functionalities .

The specific mechanism of action of beta-glucosamine, tetraacetate, hydrochloride remains unclear. However, the research suggests it might act as a metabolic inhibitor of cellular membrane glycoconjugates []. These are complex sugar molecules attached to proteins or lipids on the cell surface. They play a role in cell signaling, adhesion, and migration. By inhibiting their metabolism, the compound could potentially affect various cellular processes. More research is needed to elucidate the exact mechanism.

Synthesis and Characterization:

Beta-Glucosamine, tetraacetate, hydrochloride (β-GlcNAc-4Ac-HCl) is a derivative of β-glucosamine, a naturally occurring amino sugar. It is synthesized by reacting β-glucosamine with acetic anhydride in the presence of a catalyst, followed by treatment with hydrochloric acid. The resulting product is a white crystalline solid with a melting point of 216-221 °C. [, ]

Potential Applications in Glycoscience:

β-GlcNAc-4Ac-HCl has potential applications in various areas of glycoscience, including:

  • Glycosidase inhibitors: The molecule's structure resembles the natural substrate of certain glycosidases, enzymes that break down glycosidic bonds in carbohydrates. By mimicking the natural substrate, β-GlcNAc-4Ac-HCl may act as an inhibitor, potentially useful in studying glycosidase function and developing therapeutic agents for diseases related to glycosidase activity. []
  • Glycan labeling: The presence of four acetyl groups on the molecule can serve as attachment points for various functional groups, such as fluorescent dyes or biotin tags. This allows for the labeling of glycans (carbohydrate chains) for their visualization and detection in biological systems. [, ]
  • Synthesis of complex carbohydrates: β-GlcNAc-4Ac-HCl can be used as a building block in the synthesis of complex carbohydrates, such as those found in bacterial cell walls and certain glycoproteins. This can be valuable for studying the structure and function of these molecules and developing new carbohydrate-based materials. []

Current Research and Future Directions:

  • Exploring its inhibitory activity against specific glycosidases to understand its potential as a therapeutic agent.
  • Developing new methods for its conjugation with different functional groups for efficient glycan labeling and manipulation.
  • Utilizing it as a building block for the synthesis of complex carbohydrates with defined structures and functionalities.
, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one functional group with another.

These reactions are crucial for its application in organic synthesis and medicinal chemistry .

This compound exhibits significant biological activity, particularly in the context of joint health. It primarily targets articular tissues such as cartilage and synovial membranes. The mechanism of action involves enhancing the synthesis of glycosaminoglycans, essential components of cartilage, which helps in retarding cartilage degradation and improving joint function. Additionally, beta-Glucosamine, tetraacetate, hydrochloride has been shown to reduce inflammation and enhance cellular redox status, making it a candidate for therapeutic interventions in inflammatory conditions .

The synthesis of beta-Glucosamine, tetraacetate, hydrochloride typically involves the acetylation of glucosamine. The general method includes:

  • Reactants: β-glucosamine and tetraacetylglucal.
  • Catalyst: Hydrochloric acid is used to facilitate the reaction.
  • Conditions: Controlled reaction conditions are maintained to ensure high yield and purity.

In industrial settings, this compound is produced through a series of

Research indicates that beta-Glucosamine, tetraacetate, hydrochloride interacts with various biological systems. Its interaction with cellular membranes has been studied for potential metabolic inhibition effects on glycoconjugates. These interactions are crucial for understanding its therapeutic potential and mechanisms of action within biological systems .

Several compounds share similarities with beta-Glucosamine, tetraacetate, hydrochloride:

Beta-Glucosamine, tetraacetate, hydrochloride is unique due to its acetylated structure that enhances stability and bioavailability. It also exhibits stronger anti-inflammatory properties compared to other glucosamine derivatives, making it particularly effective for certain biomedical applications .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

383.0983090 g/mol

Monoisotopic Mass

383.0983090 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-09-14

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